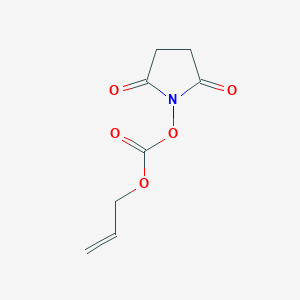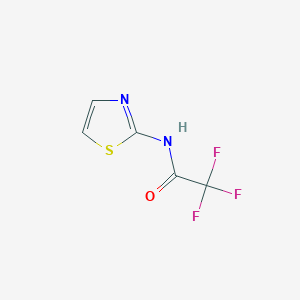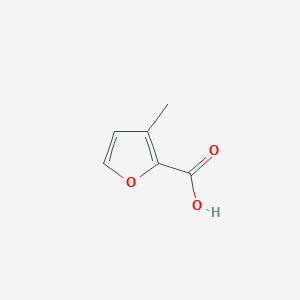
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione, also known as HE-NE, is a pyrimidinedione derivative that has been extensively studied in the field of medicinal chemistry. It possesses a unique chemical structure that makes it a promising candidate for the development of novel drugs.
Mécanisme D'action
Mode of Action
For instance, it has been suggested that the compound may inhibit the activity of its target proteins, thereby affecting the cellular processes they are involved in .
Biochemical Pathways
The compound is likely to affect several biochemical pathways due to its interaction with multiple protein targets. For instance, it may influence the mTOR signaling pathway through its interaction with Ribosomal protein S6 kinase alpha-1 . This pathway is involved in cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription.
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, such as its chemical structure and the presence of certain functional groups .
Result of Action
The compound’s interaction with its targets and its influence on various biochemical pathways can lead to a range of molecular and cellular effects. For instance, it may inhibit cell proliferation and induce cell cycle arrest, thereby exerting anti-cancer effects . .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by factors such as pH and temperature . Furthermore, the compound’s action and efficacy can be influenced by the presence of other molecules in its environment, such as other drugs or proteins.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione has several advantages and limitations for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It has been found to be stable under a wide range of conditions. However, it is highly insoluble in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione. One area of interest is the development of novel drugs based on the structure of 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione. Another area of interest is the study of the mechanism of action of 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione, which could lead to the development of more effective drugs. Additionally, the potential use of 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione in the treatment of viral infections and inflammatory diseases should be further explored. Finally, the development of new methods for the synthesis and purification of 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione can be synthesized through a multistep process that involves the reaction of 2,4-pyrimidinedione with ethyl chloroacetate, followed by hydrolysis and reduction with sodium borohydride. The resulting product is then treated with 2-aminoethanol to obtain 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione. This method has been optimized to yield high purity and yield of 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione.
Applications De Recherche Scientifique
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
Propriétés
IUPAC Name |
6-(2-hydroxyethylamino)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-10-6(9-3-4-12)5-7(13)11(2)8(10)14/h5,9,12H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANWQZBIYRXADC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364843 |
Source


|
| Record name | 6-[(2-Hydroxyethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione | |
CAS RN |
5770-44-5 |
Source


|
| Record name | 6-[(2-Hydroxyethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

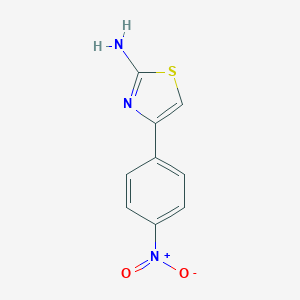

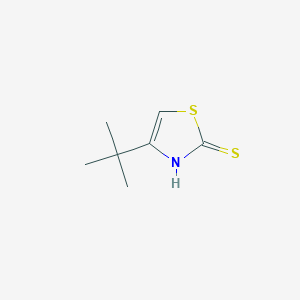
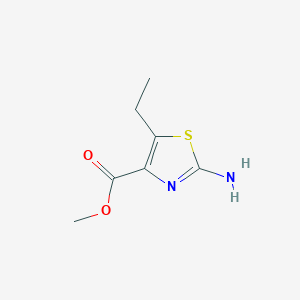

![2-Oxaspiro[4.5]decan-8-one](/img/structure/B189687.png)

